(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride, also known as 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, is a compound with significant potential in medicinal chemistry. It is classified under azetidine derivatives, which are cyclic amines containing a four-membered ring structure. This compound has garnered attention due to its inhibitory effects on specific biological pathways, making it a candidate for further pharmaceutical development.
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can be classified as follows:
The synthesis of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride involves several methodologies that utilize various reagents and conditions.
For instance, one synthesis route may involve reacting (S)-pyrrolidin-3-ol with an appropriate azetidine precursor under controlled conditions, often employing solvents like dimethyl sulfoxide at elevated temperatures to facilitate the reaction .
The molecular structure of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 215.12 g/mol |
Appearance | White to off-white powder |
Storage Temperature | 4 °C |
SMILES | Cl.Cl.OC1CCN(C2CNC2)C1 |
InChI Key | WPHKSKAWLZGADW-SSDOTTSWSA-N |
This structure indicates a complex arrangement that contributes to its biological activity.
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride participates in various chemical reactions, particularly those involving nucleophilic substitutions and ring-opening reactions.
These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects.
The mechanism of action for (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride primarily involves modulation of specific biochemical pathways.
Research suggests that this compound may inhibit enzymes involved in inflammatory pathways or act on neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Detailed studies often employ techniques like enzyme assays and receptor binding assays to elucidate these mechanisms .
The physical and chemical properties of (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride are essential for understanding its behavior in biological systems.
(S)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride has potential applications in various scientific fields:
The construction of the azetidine-pyrrolidine hybrid scaffold in (S)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride (CAS# 1449131-14-9) presents unique synthetic challenges due to the stereochemical integrity required at the pyrrolidin-3-ol chiral center and the strain inherent in the azetidine ring system. The core synthetic strategies leverage convergent approaches where the azetidine and pyrrolidine moieties are synthesized separately before strategic coupling, and linear approaches involving ring closure reactions [8].
A predominant method involves the nucleophilic displacement on enantiomerically enriched azetidine precursors. For instance, (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine undergoes activation (mesylation or tosylation) at the hydroxyl group, followed by reaction with N-Boc-3-aminoazetidine under basic conditions (e.g., K₂CO₃ in acetonitrile). Subsequent acidic deprotection (HCl/dioxane or TFA) yields the target hydrochloride salt. This route achieves diastereomeric ratios exceeding 95:5 when employing enantiomerically pure pyrrolidin-3-ol precursors [8].
Alternative routes employ reductive amination as a key stereocontrolling step. 3-Oxo-pyrrolidine derivatives react with 1-Boc-3-aminoazetidine under reductive conditions (NaBH₄, NaBH₃CN, or STAB-H) in the presence of chiral catalysts or auxiliaries. Chiral phosphoric acids or Rh-DIOP complexes have demonstrated efficacy, providing enantiomeric excesses (ee) >85% for the critical pyrrolidin-3-ol stereocenter. Subsequent deprotection and salt formation furnish the target compound [8].
Ring-closing methodologies offer access to the azetidine ring from pyrrolidine-containing precursors. A prominent strategy involves the intramolecular nucleophilic substitution of appropriately functionalized linear chains. For example, treatment of (S)-1-(3-chloro-2-hydroxypropyl)pyrrolidin-3-ol with strong bases like sodium hydride induces azetidinium ion formation, followed by ring opening and closure to yield the desired bicyclic system precursor. Hydrolysis then affords the target molecule. Yields for this high-dilution technique typically range from 40-60%, requiring careful optimization [8].
Table 1: Comparative Analysis of Stereoselective Synthesis Methods for Azetidine-Pyrrolidine Hybrids
Synthetic Strategy | Key Step | Chiral Control Method | Typical Yield Range | Diastereomeric/Enantiomeric Excess |
---|---|---|---|---|
Nucleophilic Displacement | SN₂ on activated pyrrolidine | Chiral pool (enantiopure precursor) | 65-80% | >95% de |
Reductive Amination | C=N bond reduction | Chiral catalyst/auxiliary | 50-75% | 85-92% ee |
Ring-Closing | Intramolecular SN₂ cyclization | Chiral pool (enantiopure precursor) | 40-60% | >99% de (retention) |
The secondary amine within the azetidine ring and the hydroxyl group on the pyrrolidine moiety of (S)-1-(azetidin-3-yl)pyrrolidin-3-ol hydrochloride serve as key handles for further structural elaboration, crucial for generating derivatives with optimized properties for target engagement (e.g., MAGL inhibitors) or pharmacokinetics [4] [6] [8]. Functionalization strategies prioritize chemoselectivity and preservation of stereochemical integrity.
N-Functionalization of the Azetidine Nitrogen:
O-Functionalization of the Pyrrolidine Hydroxyl:
Bis-Functionalization: Sequential or orthogonal protection/deprotection strategies enable independent functionalization of both the azetidine N and the pyrrolidine O. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and tert-butyldimethylsilyl (TBS) or acetyl for the alcohol. Chemoselective reactions allow for the installation of diverse pharmacophores, significantly expanding the SAR landscape around the core scaffold for applications like PET tracer development ([¹¹C] or [¹⁸F] labeling) [4] [6].
Table 3: Functionalization Strategies for the Azetidine-Pyrrolidine Core
Reaction Type | Target Site | Reagents/Conditions | Product Class | Typical Yield | Key Application |
---|---|---|---|---|---|
Carbamate Formation | Azetidine N | R-OCOCl / DIPEA / CH₂Cl₂ / 0°C→RT | Irreversible MAGL Inhibitors | 70-90% | PET Tracers (e.g., [¹¹C]8) |
Amide Coupling | Azetidine N | R-COOH / HATU / DIPEA / DMF / RT | Reversible MAGL Inhibitors | 75-95% | PET Tracers (e.g., [¹¹C]17, [¹⁸F]37) |
Suzuki Coupling | Azetidine N* | ArB(OH)₂ / Pd(PPh₃)₄ or PdCl₂(dppf) / Base / Δ | Biaryl Derivatives | 32-89% (2 steps) | SAR Exploration |
Mitsunobu Reaction | Pyrrolidine O | R-OH / DIAD / PPh₃ / THF / 0°C→RT | Ethers | 60-85% | Prodrugs/Lipophilicity Modifiers |
Esterification | Pyrrolidine O | R-COCl / Pyridine or TEA / CH₂Cl₂ / RT | Esters | >85% | Prodrugs |
*Requires pre-functionalized aryl halide precursor attached to Azetidine N |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9